

# A Technical Guide to the Biological Activity of Novel Indole Derivatives

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## Compound of Interest

Compound Name: **1-Methyl-1H-indol-2-amine**

Cat. No.: **B1338176**

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Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on the specific "**1-Methyl-1H-indol-2-amine**" scaffold is limited. This guide synthesizes data from closely related and structurally relevant indole derivatives to provide a comprehensive overview of their potential biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. The findings presented are drawn from studies on various N-methylated, 2-substituted, and other biologically active indole analogues.

## Introduction: The Indole Scaffold in Medicinal Chemistry

The indole ring system is a prominent "privileged scaffold" in drug discovery, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.<sup>[1]</sup> Its unique aromatic and heterocyclic structure allows it to mimic peptide motifs and interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.<sup>[1]</sup> Indole derivatives have demonstrated a vast range of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.<sup>[2][3]</sup> This guide focuses on the anticancer and antimicrobial properties of novel indole derivatives, presenting key quantitative data, signaling pathways, and detailed experimental protocols to aid in future research and development.

## Anticancer & Kinase Inhibitory Activity

A significant area of research for indole derivatives is their application as anticancer agents, often functioning through the inhibition of protein kinases that are critical for tumor growth and proliferation.<sup>[4]</sup> Compounds with substitutions at various positions on the indole ring have shown potent inhibitory activity against cancer cell lines.

## Quantitative Data: In Vitro Anticancer Activity

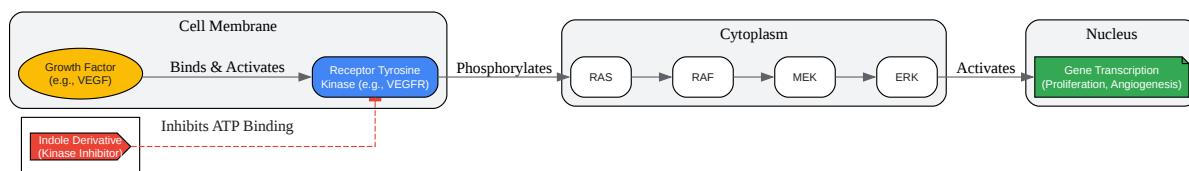
The following table summarizes the 50% inhibitory concentrations ( $IC_{50}$ ) of various indole derivatives against several human cancer cell lines.

Compound Class/Derivative	Target Cell Line	$IC_{50}$ ( $\mu M$ )	Reference
1H-indazole-3-amine derivative (6o)	K562 (Leukemia)	5.15	[5][6]
1H-indazole-3-amine derivative (6o)	HEK-293 (Normal Cell)	33.2	[5][6]
1H-indazole-3-amine derivative (5k)	Hep-G2 (Hepatoma)	3.32	[6]
3-phenylimino-indolin-2-one (VIb)	HeLa (Cervical Cancer)	10.64	[7]
3-phenylimino-indolin-2-one (VIc)	HeLa (Cervical Cancer)	11.21	[7]
3-phenylimino-indolin-2-one (VId)	HeLa (Cervical Cancer)	11.93	[7]
N-benzyl-1H-indole-2-carbohydrazide (4e)	MCF-7, A549, HCT (Breast, Lung, Colon)	~2.0	[4]

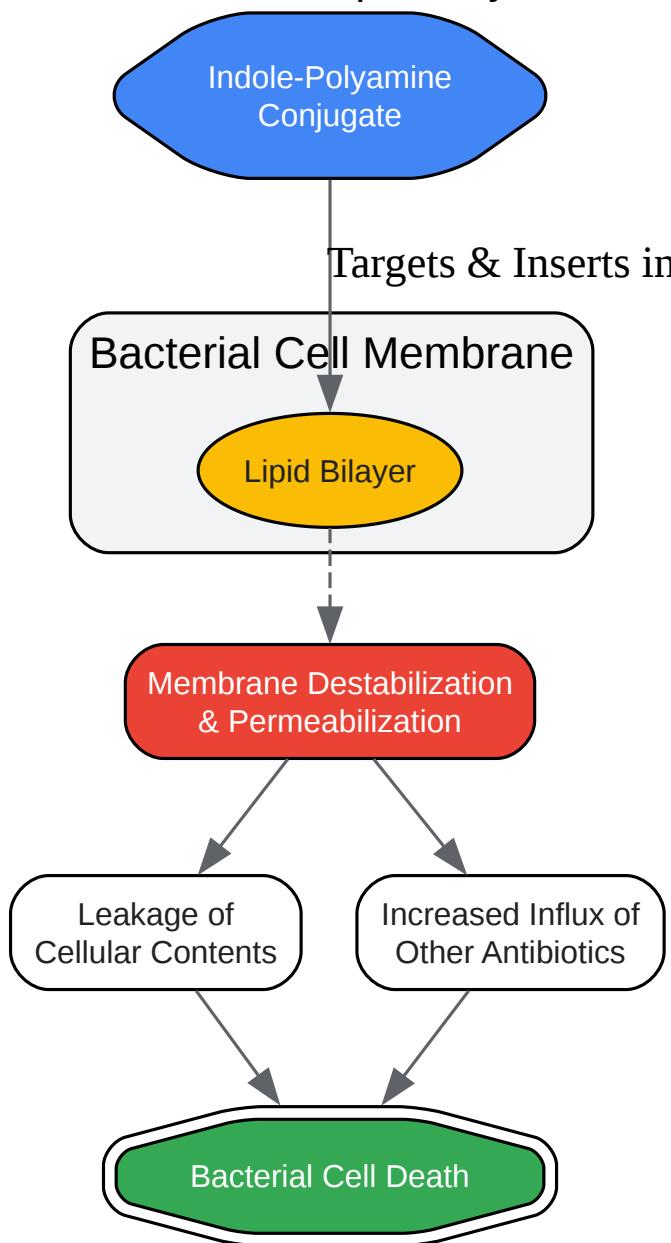
## Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

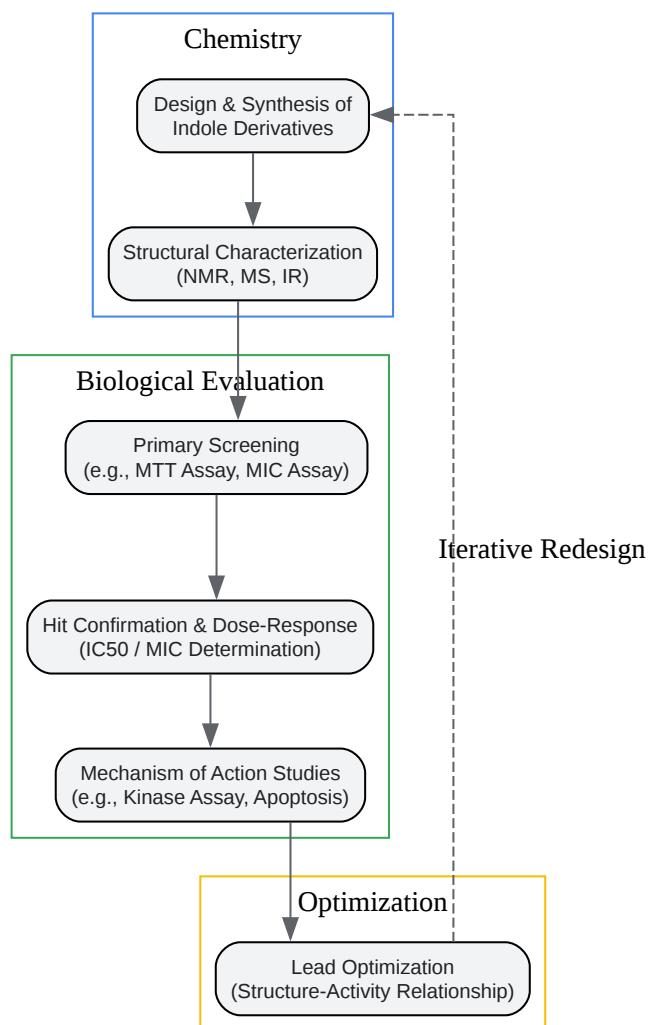
Many indole-based compounds function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and FGFR, which are crucial for tumor angiogenesis and cell

survival.[8][9] Inhibition of these pathways blocks downstream signaling cascades, leading to apoptosis and reduced tumor growth.



## Bacterial Membrane Disruption by Indole Derivatives





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